1-methanesulfonyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]piperidine-4-carboxamide
Description
1-Methanesulfonyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]piperidine-4-carboxamide is a structurally complex molecule featuring a piperidine core modified with a methanesulfonyl group at the 1-position and a carboxamide moiety at the 4-position. The N-substituent includes a but-2-yn-1-yl linker connected to a tetrahydroisoquinoline group.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-27(25,26)23-14-9-18(10-15-23)20(24)21-11-4-5-12-22-13-8-17-6-2-3-7-19(17)16-22/h2-3,6-7,18H,8-16H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPSXLOUMFKIBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the carboxamide group, and finally the attachment of the dihydroisoquinoline and but-2-yn-1-yl groups. Common reagents used in these reactions include amines, carboxylic acids, and sulfonyl chlorides, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]piperidine-4-carboxamide can undergo various chemical reactions including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating various diseases.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
The structural and functional attributes of 1-methanesulfonyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]piperidine-4-carboxamide can be contextualized by comparing it to related piperidine derivatives documented in the literature. Below is a detailed analysis:
Core Structure and Functional Group Variations
Key Observations :
- Piperidine Modifications: The target compound’s 1-methanesulfonyl group distinguishes it from the carboxylate ester in Tiagabine-related compound A and the methoxycarbonyl group in the benzyl-piperidine derivative .
- Linker Chemistry : The but-2-yn-1-yl chain (alkyne) in the target compound introduces rigidity, contrasting with the more flexible butenyl chain in Tiagabine-related compounds . This rigidity may influence binding affinity or selectivity in biological targets.
- Aromatic Moieties: The tetrahydroisoquinoline group in the target compound shares structural similarities with the benzyl group in , both being bicyclic aromatic systems. However, tetrahydroisoquinoline’s partial saturation may confer distinct pharmacokinetic properties, such as improved blood-brain barrier penetration.
Pharmacological Implications
- Target Engagement: The tetrahydroisoquinoline moiety is structurally analogous to opioid and dopamine receptor ligands.
Q & A
Q. Characterization :
- Structural confirmation : Use NMR to verify substituent integration and coupling patterns (e.g., alkyne protons at δ ~2.5 ppm) and ESI-MS for molecular weight validation .
- Purity assessment : HPLC with UV detection (e.g., C18 column, methanol/buffer mobile phase) to ensure ≥95% purity .
Basic: How can researchers optimize reaction yields during intermediate purification?
Answer:
- Chromatography : Use gradient elution (e.g., 5–50% ethyl acetate in hexane) for polar intermediates like tetrahydroisoquinoline derivatives .
- Salt formation : Convert free bases to hydrochloride salts (e.g., HCl in methanol) to improve crystallinity and yield (e.g., 72.6% yield for compound 70) .
- Reagent selection : Sodium triacetoxyborohydride (STAB) for reductive aminations minimizes side reactions compared to NaBH, improving yields by ~15% .
Advanced: How to resolve contradictions in biological activity data across assay platforms?
Answer:
- Assay standardization : Use recombinant enzyme systems (e.g., human iNOS, eNOS, or nNOS expressed in Sf9 cells) to control variability in inhibition studies .
- Data normalization : Include positive controls (e.g., L-NAME for NOS inhibition) and report IC values with 95% confidence intervals .
- Structural validation : Cross-check bioactivity with crystallographic data (e.g., SHELXL refinement) to confirm ligand-enzyme interactions .
Example : Inconsistent IC values for NOS inhibition may arise from differences in enzyme isoforms or buffer conditions. Re-test under standardized pH (4.6–7.4) and cofactor availability .
Advanced: What computational strategies predict the compound’s pharmacokinetic (PK) properties?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
- ADMET profiling : SwissADME or ADMETLab 2.0 to estimate solubility (LogS), permeability (Caco-2), and plasma protein binding .
- Structural analogs : Compare with PubChem entries (e.g., CID 49661692) to infer bioavailability trends for piperidine-4-carboxamide derivatives .
Key findings : Methanesulfonyl groups enhance metabolic stability but reduce solubility; alkyne spacers improve membrane penetration .
Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?
Answer:
- Variable substituents : Synthesize analogs with modified sulfonyl groups (e.g., ethylsulfonyl, aryl sulfonamides) and alkyne chain lengths .
- Biological testing : Prioritize assays based on target relevance (e.g., NOS inhibition for cardiovascular applications, kinase profiling for oncology) .
- Data integration : Use heatmaps to correlate substituent electronegativity (Hammett σ values) with activity trends .
Example : Replacing methanesulfonyl with 3,5-dimethylisoxazol-4-yl sulfonyl decreased NOS inhibition by 40%, suggesting steric hindrance impacts binding .
Advanced: What experimental controls mitigate reproducibility issues in multi-step syntheses?
Answer:
- In-process monitoring : Track reaction progress via TLC or inline FTIR for intermediates (e.g., alkyne formation at 2100 cm) .
- Batch consistency : Use anhydrous solvents (e.g., DMF stored over molecular sieves) to prevent hydrolysis of sulfonamide intermediates .
- Reagent quality : Validate reducing agents (e.g., STAB) via NMR to confirm absence of borate byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
